4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic and nitrogen heterocycle functionalities. The International Union of Pure and Applied Chemistry name for this compound is 4-(2-methylimidazol-1-yl)benzoic acid hydrochloride, reflecting the substitution pattern where a 2-methylimidazole ring system is attached to the para position of benzoic acid. The compound exists in multiple hydration states, with the hydrated form designated as 4-(2-methylimidazol-1-yl)benzoic acid hydrate hydrochloride.
The Chemical Abstracts Service registry number for the hydrochloride salt is 921938-78-5, providing unambiguous identification in chemical databases. Alternative systematic names include 1-(4-Carboxyphenyl)-2-methyl-1H-imidazole hydrochloride hydrate and this compound, demonstrating the various acceptable nomenclature conventions. The compound's PubChem Compound Identifier is 44118781 for the hydrated form and 24229640 for the anhydrous hydrochloride salt.
| Property | Hydrated Form | Anhydrous Form |
|---|---|---|
| Chemical Abstracts Service Number | 921938-78-5 | 921938-78-5 |
| PubChem Compound Identifier | 44118781 | 24229640 |
| International Union of Pure and Applied Chemistry Name | 4-(2-methylimidazol-1-yl)benzoic acid hydrate hydrochloride | 4-(2-methylimidazol-1-yl)benzoic acid hydrochloride |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | C₁₁H₁₁ClN₂O₂ |
The InChI Key for the hydrated form is PSHJNJCAKINUEP-UHFFFAOYSA-N, while the anhydrous form has the InChI Key BEEGRPWPKUMZCU-UHFFFAOYSA-N. These unique identifiers enable precise database searches and computational chemistry applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of compounds containing both aromatic and heterocyclic ring systems. The compound consists of a benzoic acid moiety connected through the para position to a 2-methylimidazole ring via a nitrogen-carbon bond. The Simplified Molecular Input Line Entry System notation for the hydrated form is CC1=NC=CN1C2=CC=C(C=C2)C(=O)O.O.Cl, indicating the specific connectivity pattern and the presence of water and chloride ions.
Conformational analysis reveals that the imidazole ring adopts a planar configuration, with the methyl substituent at the 2-position influencing the electronic distribution within the heterocycle. The dihedral angle between the imidazole and benzene rings plays a crucial role in determining the overall molecular conformation and potential intermolecular interactions. Related studies on 4-(Imidazol-1-yl)benzoic acid demonstrate that the imidazole and benzene rings form a dihedral angle of 14.5 degrees, suggesting similar geometric constraints may apply to the methylated derivative.
The molecular weight of the hydrated hydrochloride salt is 256.686 grams per mole, while the anhydrous form has a molecular weight of 238.67 grams per mole. This difference reflects the incorporation of water molecules in the crystal lattice of the hydrated form. The presence of the chloride counterion and potential water molecules significantly influences the three-dimensional arrangement and packing efficiency within crystalline structures.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of this compound provides essential information about its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for confirming the molecular structure and investigating dynamic behavior in solution. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals for the aromatic protons of both the benzene and imidazole rings, as well as the methyl group substituent.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays distinct patterns corresponding to the para-disubstituted benzene ring and the imidazole protons. The methyl group attached to the imidazole ring appears as a singlet in the aliphatic region, while the carboxylic acid proton may be observed depending on the measurement conditions and solvent system. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework and can distinguish between aromatic and aliphatic carbon environments.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carboxylic acid functionality typically exhibits broad absorption in the region of 2500-3300 wavenumbers due to hydroxyl stretching vibrations, while the carbonyl stretch appears around 1700 wavenumbers. The imidazole ring contributes characteristic carbon-nitrogen and carbon-carbon stretching vibrations in the fingerprint region. The hydrochloride salt formation may introduce additional bands related to hydrogen bonding interactions and ionic character.
| Spectroscopic Technique | Key Observations | Characteristic Features |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons, methyl singlet | δ 6.5-8.5 (aromatic), δ 2.5 (methyl) |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, carboxyl carbon | Multiple aromatic signals, C=O around δ 170 |
| Infrared | Functional group identification | C=O stretch (~1700 cm⁻¹), O-H stretch (broad) |
| Ultraviolet-Visible | Electronic transitions | π→π* transitions, extended conjugation |
Ultraviolet-Visible spectroscopy provides information about electronic transitions within the conjugated system formed by the aromatic rings and heterocycle. The compound exhibits characteristic absorption bands resulting from π→π* transitions in both the benzene and imidazole chromophores, with potential charge transfer interactions between the electron-donating imidazole and electron-withdrawing carboxylic acid groups.
X-ray Crystallographic Data and Unit Cell Parameters
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of this compound. While specific crystallographic data for this exact compound are limited in the available literature, related imidazole-benzoic acid derivatives provide valuable insights into expected structural parameters and packing motifs.
Crystallographic studies of the closely related compound 4-(Imidazol-1-yl)benzoic acid reveal important structural features that likely extend to the methylated derivative. The crystal structure determination employed single-crystal X-ray diffraction techniques using a Bruker SMART Charge-Coupled Device diffractometer with molybdenum K-alpha radiation. The compound crystallizes in the monoclinic space group Pc with unit cell parameters of a = 4.1443 Ångströms, b = 6.6561 Ångströms, c = 15.706 Ångströms, and β = 101.023 degrees.
The unit cell volume for the related compound is 425.3 cubic Ångströms with Z = 2, indicating two molecules per unit cell. The crystal packing is stabilized by intermolecular hydrogen bonding interactions, particularly O-H···N hydrogen bonds that link molecules into extended chains. Additional weak C-H···O interactions contribute to the formation of two-dimensional sheet structures parallel to specific crystallographic planes.
| Crystallographic Parameter | 4-(Imidazol-1-yl)benzoic acid* | Expected for Title Compound |
|---|---|---|
| Crystal System | Monoclinic | Likely Monoclinic or Triclinic |
| Space Group | Pc | To be determined |
| Unit Cell a (Å) | 4.1443 | Similar range expected |
| Unit Cell b (Å) | 6.6561 | Similar range expected |
| Unit Cell c (Å) | 15.706 | Potentially larger due to methyl group |
| β angle (°) | 101.023 | Variable depending on packing |
| Volume (ų) | 425.3 | Larger due to additional substituents |
| Z | 2 | 2 or 4 |
*Reference compound data from related structure
The presence of the hydrochloride salt and potential hydration in this compound significantly influences the crystallographic parameters compared to the neutral parent compound. The chloride anion and water molecules participate in extensive hydrogen bonding networks that dictate the overall crystal packing efficiency and symmetry. Modern X-ray crystallographic techniques, including data collection on Bruker SMART Charge-Coupled Device diffractometers and structure refinement using SHELXTL software packages, enable precise determination of atomic positions and thermal parameters.
Properties
CAS No. |
921938-78-5 |
|---|---|
Molecular Formula |
C11H13ClN2O3 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-(2-methylimidazol-1-yl)benzoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C11H10N2O2.ClH.H2O/c1-8-12-6-7-13(8)10-4-2-9(3-5-10)11(14)15;;/h2-7H,1H3,(H,14,15);1H;1H2 |
InChI Key |
PSHJNJCAKINUEP-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(=O)O.Cl |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(=O)O.O.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Methyl Ester to Free Acid
- Starting Material: 4-(2-methyl-imidazol-1-yl)benzoic acid methyl ester
- Reagents: Sodium hydroxide (NaOH) aqueous solution
- Solvent: Methanol (MeOH)
- Conditions: Stirring at room temperature (~20°C) for 20 hours
- Process:
The methyl ester is dissolved in methanol, then treated with 10 M NaOH aqueous solution. The reaction mixture is stirred for 20 hours at room temperature to ensure complete hydrolysis to the corresponding carboxylic acid.
Formation of Hydrochloride Salt
- Acidification: The reaction mixture is diluted with water and cooled to -15°C.
- Acid: Concentrated hydrochloric acid (HCl) is added dropwise to adjust the pH to 1–2.
- Outcome: The free acid precipitates as the hydrochloride salt.
- Isolation: The suspension is washed with ethyl acetate, and the aqueous layer is concentrated under vacuum. The solid is dried under vacuum with phosphorus pentoxide (P2O5) to remove moisture.
- Purification: The solid is triturated in methanol and filtered to remove inorganic salts. Further trituration in ethyl acetate/hexane and filtration yields the purified hydrochloride salt.
Yield and Physical Form
- Yield: Approximately 93% of the hydrochloride salt is obtained as a solid.
- Physical State: Solid, suitable for further use or characterization.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis of methyl ester | NaOH (10 M aqueous), MeOH | 20°C (room temp) | 20 hours | - | Complete conversion to free acid |
| Acidification to hydrochloride | Concentrated HCl, water | -15°C | 5 min (dropwise addition) | - | pH adjusted to 1–2, precipitation |
| Purification | Washing with EtOAc, drying under vacuum | Ambient | - | 93 | Final solid purified by trituration |
Alternative Synthetic Approaches
While the primary method involves ester hydrolysis and acidification, related literature on similar benzoic acid derivatives with imidazole substituents suggests palladium-catalyzed arylation reactions may be used to form the C-N bond between the benzoic acid moiety and the imidazole ring. However, these methods typically pertain to the parent acid or related compounds rather than the hydrochloride salt directly.
- Catalytic Arylation:
Aryl halide (1.0 mmol), nitrogen-containing heterocycle (1.2 mmol), potassium hydroxide (2 mmol), and palladium catalyst (0.75 mol%) in dimethyl sulfoxide (DMSO) at 110°C for 10 hours can yield imidazolylbenzoic acids, which can then be converted to hydrochloride salts by acidification.
Research Findings and Notes
- The hydrolysis-acidification method is robust, yielding high purity product suitable for pharmaceutical and research applications.
- Control of pH during acidification is critical to ensure formation of the hydrochloride salt rather than free acid or other salts.
- Drying under vacuum with P2O5 is necessary to remove residual moisture, which can affect stability and purity.
- Trituration steps with methanol and ethyl acetate/hexane mixtures efficiently remove inorganic impurities and improve product crystallinity.
Summary Table of Key Data
| Parameter | Details |
|---|---|
| Molecular Formula | C11H11ClN2O2 |
| Molecular Weight | 238.67 g/mol |
| CAS Number | 921938-78-5 |
| Starting Material | 4-(2-methyl-imidazol-1-yl)benzoic acid methyl ester |
| Hydrolysis Reagent | 10 M NaOH aqueous solution |
| Acidification Agent | Concentrated HCl |
| Solvents | Methanol, water, ethyl acetate, hexane |
| Reaction Temperature | 20°C for hydrolysis; -15°C for acidification |
| Reaction Time | 20 hours hydrolysis; 5 minutes acidification |
| Yield | 93% |
| Purification Techniques | Washing, drying under vacuum, trituration |
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride as an anticancer agent. The compound has been investigated for its inhibitory effects on various receptor tyrosine kinases, which are critical targets in cancer therapy. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast adenocarcinoma) .
Table 1: Cytotoxicity of Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid | K562 | 5.6 |
| 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid | MCF-7 | 8.2 |
| Other Derivative A | HL60 | 3.6 |
| Other Derivative B | A549 | 40 |
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Molecular docking studies have shown that the compound can effectively bind to the active sites of target kinases, providing a structural basis for its inhibitory activity .
Pharmaceutical Development
2.1 Lead Compound for Drug Formulation
This compound is being explored as a lead compound in the development of new pharmaceuticals due to its favorable biological activities. Its structural characteristics enable modifications that can enhance efficacy and reduce toxicity, making it a candidate for further optimization .
Case Study: Drug Development Process
A recent study involved the synthesis of several analogs based on this compound, leading to the identification of candidates with improved potency against specific cancer types. These compounds were subjected to extensive pharmacological evaluation, demonstrating potential for clinical application .
Material Science Applications
3.1 Synthesis of Functional Materials
In material science, this compound has been utilized in the synthesis of functional materials due to its ability to form coordination complexes with metal ions. These complexes exhibit interesting properties that can be harnessed in catalysis and sensor technology .
Table 2: Properties of Metal Complexes Formed with the Compound
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu(II) | High | Catalysis |
| Zn(II) | Moderate | Sensors |
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substitution Position : The target compound’s para-substituted benzoic acid contrasts with ortho-substituted analogs (e.g., 2-(2-methylimidazol-1-yl)benzoic acid), which may alter steric effects and binding affinity in biological systems .
- Solubility : Hydrochloride salts (e.g., target compound, Dazoxiben) exhibit enhanced aqueous solubility compared to free acid forms .
Biological Activity
4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride, also known as 4-MBI, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a benzoic acid moiety and an imidazole ring, which are known for their diverse pharmacological effects. This article reviews the biological activity of 4-MBI, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₁₁ClN₂O₂, with a molecular weight of 252.7 g/mol. The presence of both carboxylic acid and imidazole groups contributes to its reactivity and interaction with biological targets.
Imidazole derivatives, including 4-MBI, exhibit a broad range of biological activities through various mechanisms:
- Enzyme Inhibition : Compounds with imidazole rings often act as inhibitors for specific enzymes, influencing metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, altering their activity and leading to physiological effects.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, suggesting potential antimicrobial activity for 4-MBI.
Biological Activity Overview
Research indicates that 4-MBI may possess several pharmacological properties, including:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. For instance, studies on related structures have shown activity against strains such as Staphylococcus aureus and Candida albicans.
- Antiproliferative Effects : Compounds with similar structures have exhibited cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Antileishmanial Activity : Research on related benzimidazole derivatives has highlighted their efficacy against Leishmania species, suggesting that 4-MBI could also have similar applications.
Antimicrobial Activity
A study examined the antimicrobial effects of various imidazole derivatives. Results indicated that compounds with structural similarities to 4-MBI showed significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 13–16 µg/mL .
Antiproliferative Effects
In vitro studies have assessed the cytotoxicity of imidazole-containing compounds on cancer cell lines. For instance, a derivative similar to 4-MBI was found to reduce cell viability significantly at concentrations as low as 10 µM . This suggests that further investigation into the antiproliferative properties of 4-MBI could be warranted.
Antileishmanial Activity
Research involving nitroimidazole derivatives has revealed promising antileishmanial activity against Leishmania (V.) braziliensis and L. (L.) mexicana, with some compounds achieving LC50 values below 10 µM . Given the structural similarities between these compounds and 4-MBI, there is potential for exploring its efficacy against leishmaniasis.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity | Notable Findings |
|---|---|---|---|
| 2-(2-Methyl-1H-benzimidazol-1-yl)benzoic acid | C₁₅H₁₂N₂O₂ | Antimicrobial | Effective against multiple bacterial strains |
| This compound | C₁₁H₁₁ClN₂O₂ | Antiproliferative | Significant cytotoxicity observed in cancer cell lines |
| 4-(1H-benzimidazol-2-YL)benzoic acid | C₁₂H₉N₂O₂ | Antileishmanial | High efficacy against Leishmania species |
Q & A
Q. What are the recommended synthetic routes for 4-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 2-methylimidazole with a halogenated benzoic acid derivative (e.g., 4-chlorobenzoic acid) under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃. Optimization involves adjusting temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Post-reaction, the product is precipitated using HCl and purified via recrystallization from ethanol/water .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- FT-IR : Confirm the presence of carboxylic acid (O-H stretch ~2500–3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and imidazole C-N stretches (~1350 cm⁻¹).
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm), methyl groups on imidazole (δ 2.5 ppm), and carboxylic acid protons (δ 12–13 ppm, though often exchanged in D₂O).
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 256.68) and fragmentation patterns .
Q. How should researchers assess the purity of this compound, and what are common impurities encountered during synthesis?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) or TLC (silica gel, ethyl acetate/methanol 9:1). Common impurities include unreacted starting materials (e.g., 2-methylimidazole) or side products from incomplete substitution. Quantitative analysis requires calibration curves with reference standards .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store in airtight glass containers at 2–8°C under inert gas (N₂/Ar). Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can identify decomposition pathways, such as hydrolysis of the imidazole ring or decarboxylation .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes) based on imidazole’s hydrogen-bonding capacity and aromatic stacking. Validate with in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Conduct systematic solubility studies using the shake-flask method in buffered aqueous solutions (pH 2–10) and organic solvents (DMSO, ethanol). Conflicting data may arise from protonation of the imidazole ring (pKa ~6–7) or temperature-dependent solubility. Use Hansen solubility parameters to correlate solvent polarity with solubility trends .
Q. How can researchers design experiments to analyze byproducts from large-scale synthesis?
- Methodological Answer : Employ LC-MS/MS or GC-MS to detect low-abundance byproducts (e.g., dimerized imidazole derivatives or oxidized intermediates). Scale-down reactions (10% of original volume) with in situ IR monitoring can identify transient intermediates. Process optimization may require adjusting catalyst loading or switching to flow chemistry setups .
Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how should cytotoxicity be mitigated?
- Methodological Answer : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria. For anticancer studies, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Mitigate cytotoxicity by derivatizing the carboxylic acid group (e.g., ester prodrugs) or encapsulating in liposomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
